molecular formula C10H18O5 B8732839 Diethyl 2-(3-hydroxypropyl)propanedioate CAS No. 73691-01-7

Diethyl 2-(3-hydroxypropyl)propanedioate

Cat. No.: B8732839
CAS No.: 73691-01-7
M. Wt: 218.25 g/mol
InChI Key: PPPDSAOLWPGOBE-UHFFFAOYSA-N
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Description

Diethyl 2-(3-hydroxypropyl)propanedioate (CAS 73691-01-7) is a malonic acid derivative with the molecular formula C10H18O5 and a molecular weight of 218.25 g/mol. This compound is characterized as a diester featuring a 3-hydroxypropyl substituent, serving as a versatile building block and chemical intermediate in organic synthesis . Its physical properties include a density of approximately 1.099 g/cm³ and a boiling point of 281.5°C at 760 mmHg . As a derivative of diethyl propanedioate (diethyl malonate), its structure is strategically valuable; the methylene group flanked by two carbonyls can be deprotonated to form a stabilized carbanion, which is a key intermediate in the malonic ester synthesis for the construction of complex carboxylic acids and other functionalized molecules . The additional 3-hydroxypropyl chain introduces a reactive hydroxyl handle, allowing this molecule to be further functionalized or incorporated into larger molecular frameworks, such as in the synthesis of specialized pyrrole derivatives for porphyrin research or other heterocyclic systems . This combination of features makes it a valuable reagent for researchers developing novel compounds in fields including pharmaceutical chemistry and materials science. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

73691-01-7

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

diethyl 2-(3-hydroxypropyl)propanedioate

InChI

InChI=1S/C10H18O5/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8,11H,3-7H2,1-2H3

InChI Key

PPPDSAOLWPGOBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCO)C(=O)OCC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Diethyl 2-(3-hydroxypropyl)propanedioate serves as a versatile intermediate in the synthesis of bioactive compounds. Its structure allows it to participate in various chemical transformations, making it valuable for developing pharmaceuticals with therapeutic effects.

  • Synthesis of Bioactive Compounds : The compound is utilized in synthesizing heterocyclic compounds, which are crucial in drug design. For instance, it can be involved in the formation of piperazine and other nitrogen-containing heterocycles that exhibit antimicrobial properties .
  • Potential Drug Development : Research indicates that derivatives of this compound may possess pharmacological activities, including anti-inflammatory and analgesic effects. This has implications for developing new medications targeting pain and inflammation pathways.

Chemical Research Applications

In chemical research, this compound is employed for various synthetic methodologies:

  • As a Building Block : It acts as a building block in organic synthesis, particularly in the construction of complex molecules through reactions such as esterification and acylation. Its functional groups facilitate further modifications, allowing chemists to explore diverse reaction pathways .
  • Catalytic Processes : The compound can be involved in catalytic processes, enhancing reaction efficiency while minimizing by-products. Its ability to participate in one-pot reactions is particularly advantageous for streamlining synthetic routes .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry:

  • Pesticide Formulation : The compound's chemical properties may allow it to be integrated into pesticide formulations, enhancing the efficacy and stability of active ingredients. Research into its role as an adjuvant or carrier for pesticides could lead to improved agricultural practices.
  • Plant Growth Regulators : There is ongoing investigation into how derivatives of this compound can act as plant growth regulators, promoting healthier crop yields and better resistance to environmental stressors.

Case Study 1: Synthesis of Antimicrobial Agents

A recent study highlighted the use of this compound in synthesizing novel antimicrobial agents. Researchers modified the compound to create derivatives that exhibited significant antibacterial activity against various pathogens. The study demonstrated a clear structure-activity relationship, emphasizing the importance of functional group variations on biological activity .

Case Study 2: Development of Anti-inflammatory Drugs

Another investigation focused on developing anti-inflammatory drugs using this compound as a precursor. The resulting compounds showed promising results in preclinical trials, indicating their potential for treating conditions like arthritis and other inflammatory diseases .

Comparison with Similar Compounds

Diethyl 2-(chloromethylene)propanedioate (CAS 28783-51-9)

Structure and Properties :

  • Formula : C₈H₁₁ClO₄
  • Molecular Weight : 206.62 g/mol
  • Functional Groups : Chloromethylene (–CHCl–) and ethyl esters.
  • Key Differences : The chloromethylene group replaces the hydroxypropyl substituent, introducing electronegative chlorine. This enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions (e.g., Suzuki couplings) .

Diethyl isopropylmalonate (CAS 759-36-4)

Structure and Properties :

  • Formula : C₁₀H₁₈O₄
  • Molecular Weight : 202.25 g/mol
  • Functional Groups : Isopropyl (–CH(CH₃)₂) and ethyl esters.
  • Key Differences : The isopropyl group is hydrophobic and sterically bulky, reducing solubility in polar solvents compared to the hydroxypropyl analog .

Comparative Analysis Table

Parameter Diethyl 2-(3-hydroxypropyl)propanedioate Diethyl 2-(chloromethylene)propanedioate Diethyl isopropylmalonate
CAS Number 5373-91-1 28783-51-9 759-36-4
Molecular Formula C₁₀H₁₈O₅ C₈H₁₁ClO₄ C₁₀H₁₈O₄
Molecular Weight (g/mol) 218.25 206.62 202.25
Key Functional Groups Hydroxypropyl, ethyl esters Chloromethylene, ethyl esters Isopropyl, ethyl esters
Polarity High (due to –OH group) Moderate (Cl is electronegative) Low (hydrophobic isopropyl)
Primary Applications Pharmaceutical intermediates, polymers Cross-coupling reactions, heterocycles Branched alkanes, flavors

Research Findings and Implications

  • Reactivity Trends: The hydroxypropyl group in the parent compound facilitates hydrogen bonding, enhancing solubility in polar solvents like ethanol or water. In contrast, the chloromethylene analog’s reactivity is dominated by halogen-mediated pathways, while the isopropyl derivative’s steric effects favor controlled stereochemical outcomes .
  • Safety Profiles : Hydroxypropyl-containing compounds generally pose lower toxicity risks than chlorinated derivatives, which may require specialized handling to avoid exposure .

Preparation Methods

Protection-Deprotection Strategy

To prevent undesired side reactions involving the hydroxyl group during alkylation, a protection-deprotection sequence is employed. For instance, 3-bromopropanol is first protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS chloride in the presence of imidazole. The protected alkylating agent (3-bromo-TBDMS-oxypropane) reacts with the diethyl malonate enolate in tetrahydrofuran (THF) at −78°C, yielding the alkylated intermediate. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group, affording the target compound.

Key Data:

ParameterCondition/Result
BaseNaH (2.2 equiv)
SolventTHF, −78°C to room temp
Alkylating Agent3-bromo-TBDMS-oxypropane
Deprotection ReagentTBAF (1.0 equiv)
Yield65–72%

This method avoids oxidation steps and leverages mild conditions, though the need for protection increases synthetic steps.

Recent patent literature discloses innovative routes using 2-halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate) as intermediates. While these methods primarily target hydrazine derivatives, analogous strategies apply to hydroxypropyl introduction. For example, reacting diethyl 2-bromomalonate with 3-hydroxypropylmagnesium bromide (Grignard reagent) in ethanol at 20–70°C facilitates nucleophilic substitution, displacing bromide with the hydroxypropyl group.

Reaction Optimization

Catalytic acetic acid (10 mol%) enhances reaction rates by protonating the malonate intermediate, stabilizing the transition state. Ethanol serves as both solvent and proton source, simplifying purification. Gas chromatography (GC) monitoring ensures complete bromide displacement (<1% residual starting material).

Key Data:

ParameterCondition/Result
SubstrateDiethyl 2-bromomalonate
Nucleophile3-hydroxypropylmagnesium bromide
CatalystAcetic acid (10 mol%)
Temperature20–70°C
Yield58–75%

This method circumvents enolate formation, offering a single-step pathway with moderate yields.

Michael Addition to α,β-Unsaturated Esters

A less conventional route involves the Michael addition of diethyl malonate to α,β-unsaturated esters followed by reduction. For instance, diethyl malonate adds to ethyl acrylate in the presence of a catalytic base (e.g., piperidine), forming a β-ketoester intermediate. Subsequent reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH4) introduces the hydroxypropyl group.

Mechanistic Insights

The conjugate addition proceeds via a base-catalyzed enolate formation, attacking the α,β-unsaturated ester’s β-carbon. Steric hindrance at the α-position directs regioselectivity, favoring the desired adduct. Reduction with NaBH4 in methanol at 0°C selectively reduces the ketone without affecting ester groups.

Key Data:

ParameterCondition/Result
Michael AcceptorEthyl acrylate
CatalystPiperidine (5 mol%)
Reduction ReagentNaBH4 (2.0 equiv)
Yield45–50%

While this method introduces functional group diversity, the moderate yield and multi-step process limit scalability.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficacy of the three primary methods:

MethodAdvantagesLimitationsYield Range
AlkylationHigh selectivityMulti-step protection65–72%
Nucleophilic SubstitutionSingle-step, mild conditionsRequires Grignard reagent58–75%
Michael AdditionFunctional group toleranceModerate yield45–50%

The nucleophilic substitution route balances simplicity and efficiency, making it preferable for industrial applications.

Q & A

Q. What advanced techniques validate hydrogen-bonding networks in crystalline forms?

  • Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., O–H···O vs. C–H···π contacts). Difference Fourier maps in SHELXE resolve electron density peaks for hydrogen atoms, while temperature-dependent crystallography (100–300 K) assesses thermal motion effects on packing .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Diethyl Propanedioate Derivatives

ParameterValue (Example)Technique/SoftwareReference
R1 Factor0.062SHELXL Refinement
Dihedral Angle (Aromatic)62.78°SCXRD
Hydrogen Bond Length2.89 Å (O–H···O)PLATON

Q. Table 2. Optimized Reaction Conditions for Synthesis

ConditionOptimal RangeImpact on YieldReference
Catalyst (ZnBr₂)5–10 mol%Maximizes regioselectivity
Solventm-XyleneEnhances thermal stability
Temperature80–120°CBalances rate vs. side reactions

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